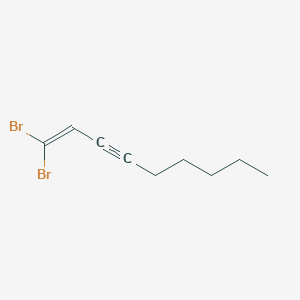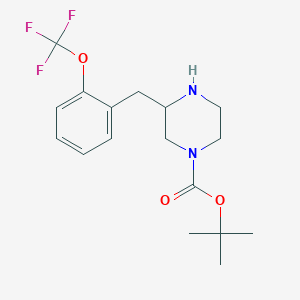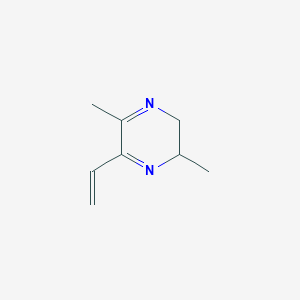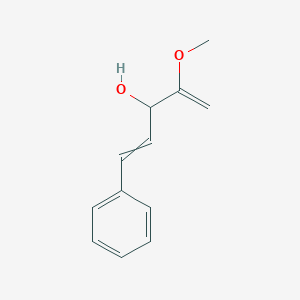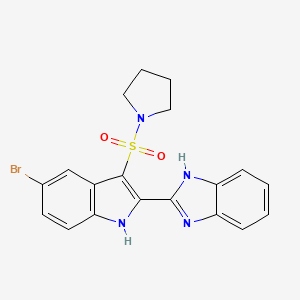![molecular formula C23H21ClO B12611215 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene CAS No. 649556-23-0](/img/structure/B12611215.png)
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenyl group, and a methoxybenzene moiety
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, phenylacetylene, and 2-methoxybenzene.
Reaction Conditions: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and phenylacetylene in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Subsequent Reactions: The intermediate undergoes further reactions, including a Heck coupling reaction with 2-methoxybenzene, catalyzed by palladium acetate and a phosphine ligand. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-chlorophenyl)-4-phenylbut-3-en-1-yl derivatives and 2-methoxybenzene derivatives share structural similarities.
Uniqueness: The presence of both the chlorophenyl and methoxybenzene moieties in the same molecule imparts unique electronic and steric properties, making it distinct from other compounds
Properties
CAS No. |
649556-23-0 |
|---|---|
Molecular Formula |
C23H21ClO |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-chloro-4-[4-(2-methoxyphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21ClO/c1-25-23-13-6-5-10-20(23)11-7-12-22(18-8-3-2-4-9-18)19-14-16-21(24)17-15-19/h2-6,8-10,12-17H,7,11H2,1H3 |
InChI Key |
QZLGCQWYHHCYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B12611139.png)
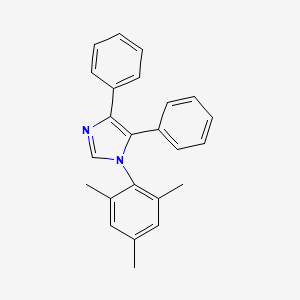
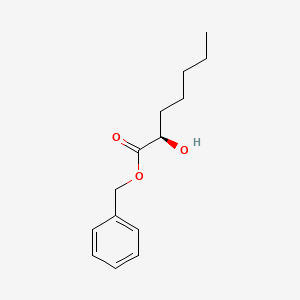
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)

![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)

